

A Comprehensive Technical Guide to 1H-Indole-2-carbonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1H-indole-2-carbonitrile

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For researchers, scientists, and professionals in drug development, a thorough understanding of key chemical scaffolds is paramount. The indole nucleus, a prevalent motif in numerous natural products and pharmacologically active compounds, continues to be a focal point of medicinal chemistry.[1][2] This guide provides an in-depth technical overview of **1H-indole-2-carbonitrile**, a significant derivative within the indole family.

Nomenclature and Chemical Identity

The formal International Union of Pure and Applied Chemistry (IUPAC) name for this compound is **1H-indole-2-carbonitrile**. [3] It is also known by several synonyms, which are crucial for comprehensive literature and database searches.

Identifier Type	Value
IUPAC Name	1H-indole-2-carbonitrile[3]
CAS Number	36193-65-4[3]
Molecular Formula	C ₉ H ₆ N ₂ [3]
InChI	InChI=1S/C9H6N2/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-5,11H[3]
InChIKey	CBTITARLOCZPDU-UHFFFAOYSA-N[3]
SMILES	<chem>C1=CC=C2C(=C1)C(=CN2)C#N</chem>
Synonyms	2-Cyanoindole, Indole-2-carbonitrile[3][4]

Physicochemical Properties

A summary of the key computed and experimental physicochemical properties of **1H-indole-2-carbonitrile** is provided below. These properties are essential for its handling, formulation, and application in experimental settings.

Property	Value	Source
Molecular Weight	142.16 g/mol	PubChem[3]
Monoisotopic Mass	142.053 Da	PubChem[3]
Physical Form	Solid	Sigma-Aldrich[5]
Purity	97%	Sigma-Aldrich[5]
Storage Temperature	Room temperature, under inert atmosphere	Sigma-Aldrich[5]

Synthesis and Experimental Protocols

The synthesis of **1H-indole-2-carbonitrile** can be achieved through various methods. A common and effective laboratory-scale synthesis involves the dehydration of the corresponding amide.

General Procedure for the Synthesis of 1H-Indole-2-carbonitrile from 1H-Indole-2-carboxamide

This protocol is adapted from a general method for nitrile synthesis.

Materials and Reagents:

- 1H-Indole-2-carboxamide
- Phosphorus oxychloride (POCl_3)
- Chloroform (CHCl_3)
- 25% Ammonium hydroxide (NH_4OH) aqueous solution
- Diethyl ether (Et_2O)
- Magnesium sulfate (MgSO_4)
- Petroleum ether
- Ethyl acetate

Procedure:

- To a solution of 1H-indole-2-carboxamide (1.0 equivalent) in chloroform, add phosphorus oxychloride (4.0 equivalents) dropwise.
- Stir the mixture under reflux for 3 hours.
- Cool the reaction mixture to room temperature.
- Quench the reaction by carefully adding a 25% aqueous solution of ammonium hydroxide.
- Extract the aqueous layer with diethyl ether (3 x 30 mL).
- Combine the organic layers, dry over magnesium sulfate, and concentrate under reduced pressure.

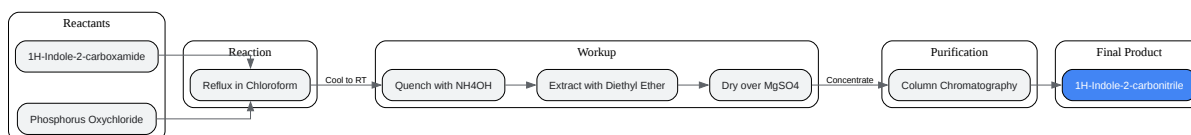
- Purify the crude product by column chromatography using a mixture of petroleum ether and ethyl acetate (e.g., 80:20) as the eluent to yield **1H-indole-2-carbonitrile** as a yellow solid.
[4]

Characterization Data:

- ^1H NMR (300 MHz, CDCl_3): δ = 8.66 (bs, 1H, NH), 7.68 (dq, J = 8.1 Hz, 0.9 Hz, 1H, Ar-H), 7.45–7.36 (m, 2H, Ar-H), 7.25–7.19 (m, 2H, Ar-H) ppm.[4]
- ^{13}C NMR (75 MHz, CDCl_3): δ = 137.1 (Cquat), 126.3 (Ar-CH), 126.2 (Cquat), 122.1 (Ar-CH), 121.7 (Ar-CH), 114.6 (Cquat), 114.5 (Ar-CH), 112.0 (Ar-CH), 106.0 (Cquat) ppm.[4]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of **1H-indole-2-carbonitrile**.



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Synthesis workflow for **1H-indole-2-carbonitrile**.

Biological and Pharmacological Context

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products, alkaloids, and pharmaceuticals with a wide array of biological activities.[1] Derivatives of indole are known to exhibit anticancer, antimicrobial, antiviral, anti-inflammatory, and other pharmacological properties.[2][6]

The 2-cyanoindole unit, in particular, is a valuable building block in the synthesis of more complex heterocyclic systems and has been identified in molecules with antagonist activity, for instance, at adrenergic receptors.[7] While specific signaling pathways directly modulated by **1H-indole-2-carbonitrile** are not extensively detailed in publicly available literature, its utility as a synthetic intermediate suggests its incorporation into novel drug candidates targeting a variety of biological pathways is an active area of research.

Safety Information

Based on available data, **1H-indole-2-carbonitrile** is associated with the following hazard statements:

- H302: Harmful if swallowed.[3]
- H312: Harmful in contact with skin.[3]
- H315: Causes skin irritation.[3]
- H319: Causes serious eye irritation.[3]
- H332: Harmful if inhaled.[3]
- H335: May cause respiratory irritation.[3]

Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

1H-Indole-2-carbonitrile is a well-characterized indole derivative with significant applications in synthetic and medicinal chemistry. Its straightforward synthesis and the versatile reactivity of the nitrile group make it a valuable precursor for the development of novel, biologically active molecules. A thorough understanding of its properties, synthesis, and handling is essential for researchers leveraging this important scaffold in their drug discovery and development endeavors.

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- To cite this document: BenchChem. [A Comprehensive Technical Guide to 1H-Indole-2-carbonitrile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1309242#iupac-name-and-synonyms-for-1h-indole-2-carbonitrile]

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